(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone
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Overview
Description
(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones. This compound is characterized by its complex structure, which includes a fluorophenyl group, a phenyl group, and an oxazolidinone ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced onto the oxazolidinone ring.
Addition of the fluorophenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a fluorophenyl boronic acid is coupled with a halogenated intermediate.
Formation of the pentenyl chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the double bond in the pentenyl chain.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting cellular pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with antimicrobial properties.
Tedizolid: A newer oxazolidinone with improved potency and reduced side effects.
Cycloserine: An antibiotic with a similar mechanism of action but different chemical structure.
Properties
Molecular Formula |
C20H18FNO3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
(4S)-3-[(E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H18FNO3/c21-17-12-10-15(11-13-17)6-4-5-9-19(23)22-18(14-25-20(22)24)16-7-2-1-3-8-16/h1-4,6-8,10-13,18H,5,9,14H2/b6-4+/t18-/m1/s1 |
InChI Key |
RIQXORLEHBRYEJ-MJICGBHWSA-N |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)CC/C=C/C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCC=CC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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